molecular formula C17H16ClN3O5S B3678824 N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide

N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide

Cat. No.: B3678824
M. Wt: 409.8 g/mol
InChI Key: GUEDPYDINALLLD-UHFFFAOYSA-N
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Description

N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide is a complex organic compound characterized by its unique chemical structure

Properties

IUPAC Name

N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O5S/c1-3-26-15-6-4-10(8-13(15)21(23)24)16(22)20-17(27)19-11-5-7-14(25-2)12(18)9-11/h4-9H,3H2,1-2H3,(H2,19,20,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEDPYDINALLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)OC)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide typically involves multiple steps. One common synthetic route includes the reaction of 3-chloro-4-methoxyaniline with ethyl 4-ethoxy-3-nitrobenzoate in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactions using automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide can be compared with similar compounds such as:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide
Reactant of Route 2
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N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide

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